(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

asymmetric organocatalysis enantioselective synthesis cinchona alkaloid catalysts

This (9R)-configured dihydroquinidine-derived primary amine enables iminium ion/enamine covalent activation of carbonyls. The saturated quinuclidine backbone avoids vinyl-group degradation seen in unsaturated analogs, ensuring superior catalyst integrity over extended reactions (48-72 h). With salicylic acid co-catalyst, it achieves up to 99% ee in α-benzoyloxylation of cyclohexanones and indanones, outperforming the pseudo-enantiomer by 10-29% ee. The trihydrochloride salt (CAS 931098-92-9) offers enhanced aqueous solubility and straightforward aqueous workup. Ideal for medicinal chemistry groups synthesizing α-oxygenated ketone intermediates, [4+2] cycloadducts, and enantioenriched piperidines.

Molecular Formula C20H27N3O
Molecular Weight 325.4 g/mol
CAS No. 522600-31-3
Cat. No. B3270154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine
CAS522600-31-3
Molecular FormulaC20H27N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N
InChIInChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13-,14-,19+,20+/m0/s1
InChIKeyHGVZOZLENNRYCV-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 522600-31-3 (9-Amino-(9-deoxy)epi-dihydroquinidine): A Cinchona-Derived Primary Amine Organocatalyst for Enantioselective Synthesis – Procurement & Selection Guide


(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine (CAS 522600-31-3), systematically named (9R)-10,11-dihydro-6′-methoxycinchonan-9-amine and commonly referred to as 9-amino-(9-deoxy)epi-dihydroquinidine, is a cinchona alkaloid-derived chiral primary amine catalyst [1]. The compound features a saturated quinuclidine bicyclic ring (dihydro), a 6-methoxyquinoline chromophore, and a free primary amine at the C9 position in the epi (9R) configuration. With molecular formula C₂₀H₂₇N₃O and a molecular weight of 325.45 g/mol, it is most commonly supplied as the trihydrochloride salt (CAS 931098-92-9, MW 434.83 g/mol) to enhance aqueous solubility and handling characteristics [2]. It functions via covalent iminium ion/enamine activation of carbonyl substrates, enabling highly stereoselective α-functionalization, cycloaddition, and conjugate addition reactions.

Why CAS 522600-31-3 Cannot Be Simply Swapped with Other Cinchona Primary Amines: Stereochemical Configuration, Saturation State, and Co-Catalyst Matching


The stereochemical identity of the quinuclidine C8 and C9 stereocenters, combined with the C10–C11 saturation state, fundamentally dictates the absolute sense and magnitude of asymmetric induction. Replacing (9R)-10,11-dihydro-6′-methoxycinchonan-9-amine with its pseudo-enantiomer (9S)-epi-dihydroquinine amine (CAS 852913-53-2) inverts the product enantiomer [1]. Substituting with the unsaturated analog 9-amino-9-deoxyepiquinidine (CAS 931098-93-0) introduces a vinyl group susceptible to nucleophilic degradation and Michael acceptor side reactions, compromising catalyst integrity over extended reaction times [2]. Furthermore, the primary amine at C9 is the essential catalytic handle for iminium ion formation; procuring the parent alcohol dihydroquinidine (CAS 1435-55-8) forfeits this covalent activation mode entirely, precluding the full scope of α-functionalization and cycloaddition chemistry for which 522600-31-3 is specifically designed.

Quantitative Differentiation of CAS 522600-31-3 versus Closest Analogs: Head-to-Head and Cross-Study Comparative Evidence


Pseudo-Enantiomeric Pairing: (9R)-epi-Dihydroquinidine Amine vs. (9S)-epi-Dihydroquinine Amine – Absolute Stereochemical Outcome Control

The (9R)-epi-dihydroquinidine amine (CAS 522600-31-3) and its pseudo-enantiomer (9S)-epi-dihydroquinine amine (CAS 852913-53-2) constitute a matched pair that delivers opposite product enantiomers with comparable absolute enantioselectivity. This behavior is a direct consequence of the opposite configurations at C8 and C9 of the quinuclidine ring, which orient the reacting iminium ion toward opposite π-faces of the substrate [1]. In the enantioselective Michael addition of malononitrile to α,β-unsaturated ketones, the (9R)-epi-dihydroquinidine scaffold affords the (R)-configured adduct, while the (9S)-epi-dihydroquinine scaffold yields the (S)-adduct, with enantiomeric excess values typically within 5–10% ee of each other but opposite in sign [2].

asymmetric organocatalysis enantioselective synthesis cinchona alkaloid catalysts

Dihydro Saturation vs. Vinyl Analog: Comparative Catalyst Integrity Under Extended Reaction Conditions

The target compound possesses a fully saturated C10–C11 bond (dihydro), whereas the corresponding epi-quinidine amine (9-amino-9-deoxyepiquinidine, CAS 931098-93-0) retains the vinyl group present in the parent alkaloid. The vinyl moiety is susceptible to nucleophilic conjugate addition by amine nucleophiles (including the catalyst itself) and to oxidative cleavage under aerobic conditions, leading to catalyst deactivation [1]. The Nature Protocols synthesis procedure highlights that dihydro derivatives 5 and 7 are obtained by hydrogenation (Pd/C, H₂) of the corresponding vinyl precursors, which irreversibly saturates the double bond and eliminates this degradation pathway. This structural difference manifests practically as a longer catalyst lifetime in reactions requiring extended durations (>48 h) and in the presence of nucleophilic substrates [1].

catalyst stability dihydrocinchona alkaloids organocatalyst degradation

Enantioselective α-Benzoyloxylation of Cyclic Ketones: Salicylic Acid Co-Catalytic System Delivers High Enantioselectivity for α-Hydroxy Carbonyl Synthesis

A 1:1 mixture of 9-amino-(9-deoxy)epi-dihydroquinidine (target compound) and salicylic acid effectively catalyzes the direct α-benzoyloxylation of cyclohexanones using dibenzoyl peroxide as both the oxidant and the benzoyloxy source [1]. The reaction proceeds with high enantioselectivity and good isolated yields across a range of substituted cyclohexanones and 1-indanones. Notably, the reduced product α-hydroxy ketones (obtained by NaBH₄ treatment of the α-benzoyloxy adducts) are isolated without loss of enantiomeric purity [1]. By contrast, attempts to use the epi-hydroquinine analog under identical conditions resulted in lower enantioselectivity (typically 70–85% ee vs. 90–99% ee for the dihydroquinidine-derived catalyst), reflecting a stereochemical match/mismatch effect inherent to the cinchona scaffold [1].

α-benzoyloxylation ketone functionalization organocatalytic oxidation

Trihydrochloride Salt Form (CAS 931098-92-9): Aqueous Solubility and Handling Advantages Over the Free Base

The trihydrochloride salt form (CAS 931098-92-9) is the predominant commercial presentation of 9-amino-(9-deoxy)epi-dihydroquinidine [1]. The free base (CAS 522600-31-3) is a lipophilic amine with calculated logP of 2.9, conferring poor aqueous solubility (<1 mg/mL in water at neutral pH). Conversion to the trihydrochloride salt increases aqueous solubility to >50 mg/mL (estimated from measured solubility of analogous cinchona alkaloid hydrochloride salts), enabling direct dissolution in aqueous or biphasic reaction media without organic co-solvent pre-dissolution steps . This contrasts with the free base, which requires pre-activation with acid co-catalyst in organic solvent prior to substrate addition. The salt form also exhibits improved long-term storage stability under ambient conditions, reducing hygroscopic degradation observed with the free amine .

trihydrochloride salt aqueous solubility catalyst formulation

Application Scenarios for CAS 522600-31-3: Where the Evidence Supports Prioritizing This Catalyst Over Analogs


Enantioselective Synthesis of α-Hydroxy Ketones and Chiral 1,2-Diols via α-Benzoyloxylation/Reduction Sequence

The combination of 9-amino-(9-deoxy)epi-dihydroquinidine with salicylic acid (1:1 molar ratio) enables direct catalytic α-benzoyloxylation of cyclic ketones, accessing enantioenriched α-hydroxy carbonyl derivatives after reductive debenzoylation [1]. This protocol is specifically advantageous for 4-substituted cyclohexanones and 1-indanones, delivering products with up to 99% ee and without erosion of enantiomeric purity during the reduction step. The dihydroquinidine-derived catalyst outperforms the epi-hydroquinine analog by 10–29% ee for these substrate classes, making it the preferred choice for medicinal chemistry groups synthesizing chiral building blocks for kinase inhibitor and GPCR modulator programs that require α-oxygenated ketone intermediates.

Catalyst Kit Assembly for Systematic Cinchona Primary Amine Screening in Organocatalysis

The compound serves as the dihydroquinidine-based member within a complete panel of 9-amino(9-deoxy)epi cinchona alkaloid catalysts, which also includes the epi-quinine, epi-quinidine, and epi-dihydroquinine amines [1]. In a typical catalyst screening workflow, each catalyst is evaluated at 10–20 mol% loading with a panel of acid co-catalysts (salicylic acid, TFA, pentafluoropropionic acid) against a target substrate class. The dihydroquinidine catalyst consistently provides the highest enantioselectivities for substrates bearing aromatic substitution at the β-position of enones and enals, owing to favorable π-stacking interactions between the 6-methoxyquinoline chromophore and the substrate aryl group. Procuring all four catalysts enables systematic identification of the optimal catalyst–co-catalyst–substrate match for new reaction development.

Stereodivergent [4+2] Cycloaddition for Endo-Selective Bicyclo[2.2.2]octane Construction

Primary amine catalysts derived from cinchona alkaloids promote [4+2] cycloadditions of β-substituted cyclic enones with polyconjugated malononitriles via dienamine activation [1]. The 9-amino-9-deoxyepi-quinidine catalyst (unsaturated analog) has been demonstrated to deliver endo cycloadducts with >20:1 dr and up to 99% ee. The dihydro-saturated analog (target compound) is expected to exhibit a comparable stereoselectivity profile while offering superior catalyst stability for the extended reaction times (48–72 h) typically required for complete conversion of sterically demanding substrates. This scenario applies to process chemistry groups seeking scalable access to bicyclo[2.2.2]octane scaffolds—core structures in several natural product families and fragment-based drug discovery libraries.

Desymmetrizing Intramolecular Aza-Michael Reaction for Enantioenriched Piperidine Synthesis

The epi-hydroquinine analog of the target compound has been successfully employed in desymmetrizing intramolecular aza-Michael reactions to access enantioenriched 2,5- and 2,6-disubstituted piperidines [1]. By varying the catalyst/co-catalyst ratio, either the major or minor diastereomer of the piperidine product can be obtained with high enantioselectivity. The dihydroquinidine-derived catalyst (target compound) is anticipated to provide the opposite enantiomeric series, enabling medicinal chemistry teams to explore both enantiomers of piperidine-containing drug candidates. The trihydrochloride salt form facilitates direct aqueous workup, simplifying product isolation in parallel synthesis settings.

Quote Request

Request a Quote for (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.